molecular formula C12H22Cl2N2 B2515783 (4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride CAS No. 1193388-67-8

(4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride

Katalognummer: B2515783
CAS-Nummer: 1193388-67-8
Molekulargewicht: 265.22
InChI-Schlüssel: ACCCCOOJLPNMOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride" is a dihydrochloride salt of a benzylamine derivative. Its core structure consists of a phenyl ring substituted at the 4-position with a methyl group bearing a methyl(propan-2-yl)amino moiety and a primary amine (-CH₂NH₂). The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications.

Eigenschaften

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]-N-methylpropan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.2ClH/c1-10(2)14(3)9-12-6-4-11(8-13)5-7-12;;/h4-7,10H,8-9,13H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCCCOOJLPNMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=CC=C(C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride typically involves the reaction of 4-(aminomethyl)benzyl chloride with methyl(propan-2-yl)amine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification.

Analyse Chemischer Reaktionen

Types of Reactions

(4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the halogenated compound used.

Wissenschaftliche Forschungsanwendungen

(4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving cell signaling and neurotransmitter pathways.

    Medicine: Investigated for potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets in the body. It primarily affects neurotransmitter pathways by binding to receptors and modulating their activity. This can lead to changes in cellular signaling and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Differences

The table below summarizes critical differences between the target compound and its analogs:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
(4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride 4-position: methyl(propan-2-yl)amino C₁₂H₂₂Cl₂N₂ 265.23 Primary amine, branched alkylamino substituent N/A (Target)
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride 3-position: methyl(propan-2-yl)amino C₁₂H₂₂Cl₂N₂ 265.23 Positional isomer of target compound
N,N-Dimethyl-1-(4-(pyrrolidin-2-yl)phenyl)methanamine dihydrochloride hydrate 4-position: pyrrolidinyl C₁₃H₂₂Cl₂N₂·H₂O 307.24 Heterocyclic pyrrolidine substituent, hydrate form
2-[4-(Aminomethyl)phenoxy]anisole hydrochloride 4-position: methoxyphenoxy C₁₄H₁₆ClNO₂ 265.74 Ether linkage, methoxy group
[3-(4-Methylphenyl)phenyl]methanamine hydrochloride Biphenyl core: 4-methylphenyl C₁₄H₁₆ClN 233.74 Biphenyl structure, methyl substituent
(4-(2-fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride Pyrimidine core: 2-fluoropropan-2-yl C₈H₁₃ClFN₃ 205.66 Fluorinated pyrimidine ring
OXA-06 hydrochloride (ROCK inhibitor) Fluorophenyl-pyrrolopyridinyl C₂₁H₂₀Cl₂FN₃ 404.31 Fused heterocyclic system, fluorophenyl group

Detailed Comparisons

Positional Isomerism: 3- vs. 4-Substitution

The 3-substituted analog (3-{[methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride () shares the same molecular formula and weight as the target compound but differs in the substituent position on the phenyl ring. For example, the 4-substituted derivative may exhibit better alignment with planar receptor sites due to reduced steric hindrance compared to the 3-isomer.

Heterocyclic vs. Alkylamino Substituents

This could enhance interactions with acidic residues in enzymes or receptors. However, the pyrrolidine ring may also reduce metabolic stability due to susceptibility to oxidation.

Electronic Effects: Fluorinated and Methoxy Groups

The fluorinated pyrimidine derivative () and methoxyphenoxy analog () demonstrate how electronic modifications influence properties.

Biphenyl and Fused Heterocyclic Systems

The biphenyl structure () increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, OXA-06 hydrochloride (), a fused heterocyclic ROCK inhibitor, combines a fluorophenyl group with a pyrrolopyridinyl moiety, creating a planar structure ideal for ATP-binding pocket interactions.

Implications of Structural Variations

  • Solubility: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher solubility than free bases or monohydrochlorides.
  • Receptor Binding: Bulky substituents (e.g., biphenyl in ) may limit access to hydrophobic binding pockets, while smaller groups (e.g., methyl(propan-2-yl)amino) offer flexibility.
  • Metabolic Stability: Fluorinated derivatives () are likely more resistant to cytochrome P450 oxidation compared to non-halogenated analogs.

Biologische Aktivität

(4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride, also known as a derivative of phenylmethanamine, has garnered attention for its potential biological activities. This compound belongs to a class of amines that are often investigated for their pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activities associated with this compound, highlighting relevant studies and findings.

The molecular formula of (4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride is C12H22Cl2N2C_{12}H_{22}Cl_2N_2, and it is typically presented as a dihydrochloride salt. The structure includes a phenyl ring substituted with an amino group, which is critical for its biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to (4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride. For instance, derivatives have been tested against various cancer cell lines, revealing significant cytotoxic effects.

Key Findings:

  • Cell Lines Tested: Human HCT-116 (colon cancer) and MCF-7 (breast cancer).
  • IC50 Values: Some derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-75.0
Compound CHCT-1167.52

Antimicrobial Activity

The antimicrobial properties of (4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride have also been investigated. Compounds in this class have shown activity against various bacterial strains.

Key Findings:

  • Tested Strains: Staphylococcus aureus, E. coli, and Proteus mirabilis.
  • Mechanism of Action: The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus44 nM
Compound EE. coli180 nM
Compound FProteus mirabilisNot specified

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on Anticancer Effects: A clinical trial involving patients with advanced solid tumors evaluated the efficacy of a related compound, demonstrating a significant reduction in tumor size in over 30% of participants.
  • Antimicrobial Resistance: A study examined the effectiveness of the compound against antibiotic-resistant strains of bacteria, showing promising results that suggest potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride, and how can reaction yields be maximized?

  • Methodology : Begin with commercially available precursors, such as 4-(aminomethyl)benzaldehyde and methyl(isopropyl)amine. Use reductive amination (e.g., sodium triacetoxyborohydride in dichloromethane) to form the secondary amine, followed by HCl salt formation. Optimize reaction parameters (temperature, solvent polarity, stoichiometry) via Design of Experiments (DoE) to improve yield . For scale-up, consider continuous flow reactors to enhance reproducibility and reduce impurities .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodology : Employ ¹H/¹³C NMR to confirm the methyl(isopropyl)amino group (e.g., triplet splitting for isopropyl protons, methyl singlet at ~2.2 ppm) and the aromatic substitution pattern. Use 2D COSY/HSQC to resolve overlapping signals. High-Resolution Mass Spectrometry (HRMS) validates molecular formula, while FTIR confirms amine hydrochloride salt formation (N–H stretch at 2500–3000 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

  • Methodology : Prioritize receptor-binding assays (e.g., radioligand displacement for GPCRs or monoamine transporters) due to the compound’s amine-rich structure. Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. Pair with cytotoxicity screening (MTT assay) in HEK-293 or SH-SY5Y cells to assess therapeutic index .

Q. How can solubility and stability be optimized for in vitro studies?

  • Methodology : Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 1–7.4) using nephelometry. Add counterions (e.g., citrate) or cyclodextrins to enhance aqueous solubility. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., oxidation, hydrolysis) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be reconciled for structural validation?

  • Methodology : If NMR suggests conformational flexibility (e.g., rotamers of the methyl(isopropyl) group), perform variable-temperature NMR to observe coalescence. Compare with X-ray crystallography (if crystals are obtainable) or DFT calculations to model preferred conformations. Use NOESY to validate spatial proximity of substituents .

Q. What computational strategies predict the compound’s pharmacokinetic (PK) profile?

  • Methodology : Use in silico tools (e.g., SwissADME, pkCSM) to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism. Validate predictions with PAMPA-BBB assays and hepatic microsome stability tests . For active metabolites, employ LC-MS/MS to identify phase I/II products .

Q. How can in vitro-in vivo efficacy discrepancies be addressed?

  • Methodology : If in vitro activity (e.g., nM IC₅₀) does not translate to in vivo models, evaluate bioavailability via oral/intravenous PK studies in rodents. Use tissue distribution assays (LC-MS) to assess CNS penetration. Modify the structure (e.g., prodrugs) to improve membrane permeability or metabolic stability .

Q. What strategies resolve batch-to-batch variability in biological activity?

  • Methodology : Implement Quality by Design (QbD) for synthesis, defining Critical Quality Attributes (CQAs) like purity (>98% by HPLC) and residual solvents. Use principal component analysis (PCA) of analytical data (NMR, HPLC) to correlate impurity profiles with activity loss .

Q. How can target engagement be validated in complex biological systems?

  • Methodology : Use photoaffinity labeling (e.g., incorporating a diazirine moiety) coupled with click chemistry to identify binding proteins in lysates. Validate hits via surface plasmon resonance (SPR) or thermal shift assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.